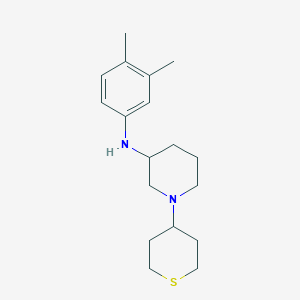
N-(3,4-dimethylphenyl)-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinamine is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DMTCP, and it has been the subject of several studies that have investigated its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The exact mechanism of action of DMTCP is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions are thought to contribute to its antipsychotic and antidepressant effects. DMTCP also has an affinity for several other receptors, including the adrenergic α1 and α2 receptors, the histamine H1 receptor, and the muscarinic acetylcholine receptors.
Biochemical and Physiological Effects:
DMTCP has been shown to have several biochemical and physiological effects, including its ability to modulate the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine. DMTCP has also been shown to increase the expression of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). These effects are thought to contribute to its neuroprotective and antidepressant effects.
実験室実験の利点と制限
DMTCP has several advantages for lab experiments, including its high potency and selectivity for its target receptors. DMTCP is also relatively easy to synthesize and has a long half-life, which makes it suitable for in vivo experiments. However, DMTCP has several limitations, including its poor solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for the research on DMTCP, including its use as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are also needed to investigate the long-term effects of DMTCP on neurotransmitter levels and its potential for addiction and abuse. Additionally, the development of more selective DMTCP analogs could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
In conclusion, DMTCP is a chemical compound with several potential therapeutic applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of DMTCP as a therapeutic agent and to develop more selective analogs with improved efficacy and safety profiles.
合成法
The synthesis of DMTCP involves the reaction of 3,4-dimethylphenylamine with tetrahydro-2H-thiopyran-4-one and piperidine in the presence of a reducing agent. This reaction results in the formation of DMTCP as a white crystalline solid. The synthesis of DMTCP has been optimized by several researchers, and it is now possible to produce this compound with high purity and yield.
科学的研究の応用
DMTCP has been shown to have several potential therapeutic applications, including its use as an antipsychotic, an antidepressant, and an anxiolytic. Several studies have investigated the effects of DMTCP on animal models of depression, anxiety, and psychosis, and the results have been promising. DMTCP has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(thian-4-yl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2S/c1-14-5-6-16(12-15(14)2)19-17-4-3-9-20(13-17)18-7-10-21-11-8-18/h5-6,12,17-19H,3-4,7-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTULKWOZAZTKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C3CCSCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-(thian-4-yl)piperidin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide](/img/structure/B6046271.png)
![3-(4-chlorophenyl)-5-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6046285.png)
![ethyl (1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B6046286.png)
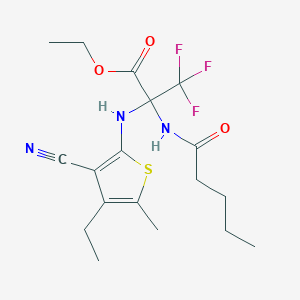
![[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B6046306.png)
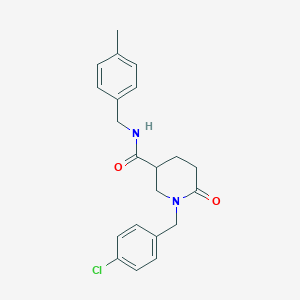
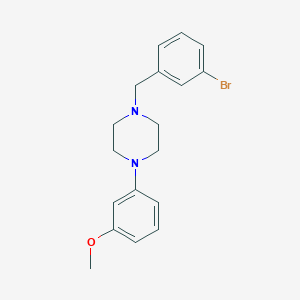
![1-(6-chloro-3-pyridazinyl)-4-(2-isopropoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6046325.png)
![2-(1,3-benzodioxol-5-ylmethyl)-8-benzylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6046329.png)
![2-{1-(2-methylbenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6046335.png)
![N-ethyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6046343.png)
![2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6046348.png)
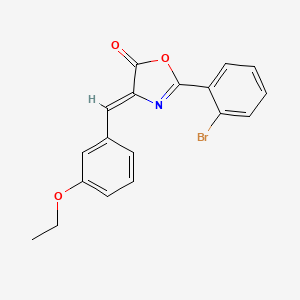
![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6046365.png)